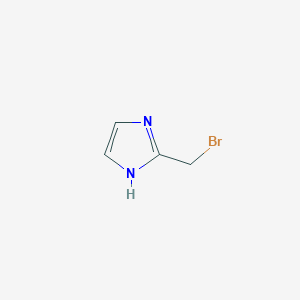

2-(Bromomethyl)-1H-imidazole

概要

説明

2-(Bromomethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The bromomethyl group attached to the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1H-imidazole typically involves the bromination of 1H-imidazole. One common method is the reaction of 1H-imidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The bromination process yields this compound with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution, enabling the introduction of diverse functional groups. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Conditions :

-

Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency.

-

Reagents : Sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are frequently employed.

| Nucleophile | Product | Application |

|---|---|---|

| NaN₃ | 2-Azidomethyl-1H-imidazole | Click chemistry precursors |

| KSCN | 2-Thiocyanatomethyl-1H-imidazole | Thiol-mediated conjugation |

| NaOCH₃ | 2-Methoxymethyl-1H-imidazole | Ether-linked derivatives |

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds.

Mechanism :

-

Oxidative addition of palladium(0) to the C-Br bond forms a palladium(II) intermediate.

-

Transmetalation with organoboron reagents and reductive elimination yield biaryl or alkyl-aryl products.

Example :

-

Coupling with arylboronic acids produces 2-aryl-methyl-1H-imidazoles, valuable in medicinal chemistry.

Elimination Reactions

Under basic conditions, 2-(bromomethyl)-1H-imidazole can undergo elimination to form alkenes.

Conditions :

-

Base : Potassium tert-butoxide (t-BuOK) or DBU.

-

Solvent : Tetrahydrofuran (THF) at elevated temperatures.

Product :

-

2-Vinyl-1H-imidazole, a precursor for polymerizable monomers.

Alkylation and Acylation

The bromomethyl group acts as an alkylating agent, transferring the methyl group to nucleophiles.

Applications :

-

Alkylation of Amines : Forms 2-(alkylamino)methyl-1H-imidazoles, explored as kinase inhibitors .

-

Acylation : Reacts with acyl chlorides to yield ester or amide derivatives.

Catalytic and Biological Relevance

The compound’s reactivity extends to biochemical systems:

科学的研究の応用

2-(Bromomethyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the development of antimicrobial and antifungal agents.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 2-(Bromomethyl)-1H-imidazole involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s molecular targets include nucleophilic amino acids in proteins and nucleotides in DNA .

類似化合物との比較

- 2-(Chloromethyl)-1H-imidazole

- 2-(Iodomethyl)-1H-imidazole

- 2-(Hydroxymethyl)-1H-imidazole

Comparison: 2-(Bromomethyl)-1H-imidazole is unique due to its bromine atom, which provides distinct reactivity compared to its chloro, iodo, and hydroxy counterparts. The bromine atom is more reactive in nucleophilic substitution reactions than chlorine but less reactive than iodine. This balance of reactivity makes this compound a versatile intermediate in organic synthesis .

生物活性

2-(Bromomethyl)-1H-imidazole is a halogenated imidazole derivative that has garnered attention for its potential biological activities. This compound serves as a versatile building block in medicinal chemistry, especially in the development of pharmaceuticals targeting various biological pathways. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole with bromomethylating agents such as bromomethane in the presence of a base. For example, one method involves heating imidazole with HBr in acetic acid to yield the hydrobromide salt, which can then be converted to the free base form through neutralization with a suitable base .

The biological activity of this compound is linked to its ability to interact with various biological targets, including receptors and enzymes. Notably, it has been studied for its effects on adenosine receptors (ARs), which play critical roles in numerous physiological processes such as cardiac rhythm regulation, immune function, and neurotransmission .

Research indicates that derivatives of this compound can act as agonists or antagonists at different AR subtypes, influencing pathways such as cAMP production and cellular signaling cascades. For instance, compounds derived from this imidazole have shown varying affinities for hA, hA, and hA receptors .

Case Studies

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic properties of compounds related to this compound against Trypanosoma cruzi, the causative agent of Chagas disease. The derivatives exhibited significant activity with IC values in the low micromolar range, indicating their potential as therapeutic agents .

| Compound | IC (µM) | Cytotoxicity (LLC-MK2 cells) |

|---|---|---|

| This compound | 4.76 | >500 |

| Benznidazole | <0.5 | <10 |

Case Study 2: Receptor Binding Affinity

Another investigation assessed the binding affinity of various imidazole derivatives at human adenosine receptors. It was found that certain derivatives exhibited high affinity for hA and hA receptors, suggesting their potential role in modulating adenosine-mediated signaling pathways .

特性

IUPAC Name |

2-(bromomethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-3-4-6-1-2-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIPWQWATHJTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619557 | |

| Record name | 2-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735273-40-2 | |

| Record name | 2-(Bromomethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。